O-phenyl dichloridothiophosphate
Overview
Description
O-phenyl dichloridothiophosphate is an organophosphorus compound with the molecular formula C6H5Cl2OPS and a molecular weight of 227.048 g/mol . It is also known by other names such as phosphorodichloridothioic acid, O-phenyl ester . This compound is characterized by its colorless to pale yellow liquid appearance and a pungent odor . It is soluble in organic solvents like ether and chlorinated hydrocarbons but insoluble in water .
Preparation Methods
O-phenyl dichloridothiophosphate can be synthesized through the reaction of phenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, and the product is purified by distillation under reduced pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
O-phenyl dichloridothiophosphate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Oxidation and Reduction: The compound can be oxidized to form phosphorothioates or reduced to form phosphines.
Hydrolysis: In the presence of water, it hydrolyzes to form phenol and phosphorodichloridic acid.
Common reagents used in these reactions include bases like pyridine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
O-phenyl dichloridothiophosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of O-phenyl dichloridothiophosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to nucleophilic sites on target molecules, leading to the formation of phosphorothioate esters . This reaction is facilitated by the presence of electron-withdrawing groups on the phosphorus atom, which enhances its electrophilicity .
Comparison with Similar Compounds
O-phenyl dichloridothiophosphate can be compared with other similar compounds such as:
O-ethyl dichloridothiophosphate: Similar in structure but with an ethyl group instead of a phenyl group.
O-methyl dichloridothiophosphate: Similar in structure but with a methyl group instead of a phenyl group.
O-phenyl phosphorodichloridate: Similar in structure but with an oxygen atom instead of a sulfur atom.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in the synthesis of organophosphorus compounds and its potential use in various industrial and research applications .
Properties
IUPAC Name |
dichloro-phenoxy-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2OPS/c7-10(8,11)9-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPZLWXUWFTSEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=S)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2OPS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303376 | |
Record name | O-phenyl dichloridothiophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18961-96-1 | |
Record name | NSC158051 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O-phenyl dichloridothiophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENYL PHOSPHORODICHLORIDOTHIONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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